Cas no 105565-56-8 (1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-)

105565-56-8 structure
Nome del prodotto:1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
- alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
- ( -)-BMS 14802
- 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol
- 1-Piperazinebutanol, alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
- Bms 181100
- BMY 14802
- Bmy-14802
- α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
- (±)-BMY 14802
- BMY-014802
- BMY14802
- 1-PIPERAZINEBUTANOL, .ALPHA.-(4-FLUOROPHENYL)-4-(5-FLUORO-2-PYRIMIDINYL)-
- 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol
- BDBM50002238
- 1-(4-Fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-piperazin-1-yl]-butan-1-ol
- SCHEMBL467229
- PDSP1_000017
- BMY-14802-1 Free
- UNII-A5NB5G07JO
- 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-1-butanol
- (+-)-BMS 14802
- BMS-181100
- 4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol(BMY 14802)
- PDSP2_000017
- A5NB5G07JO
- 105565-56-8
- HY-153091
- BMY-14802, >=97% (HPLC)
- 4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol
- .ALPHA.-(4-FLUOROPHENYL)-4-(5-FLUORO-2-PYRIMIDINYL)-1-PIPERAZINEBUTANOL
- 1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)
- CHEBI:91549
- GTPL8
- BRD-A15435692-003-01-5
- MS-25366
- alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
- CS-0650370
- 1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
- DTXSID70909596
- Q4836101
- (R)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
- L023990
- CHEMBL60859
- 1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-, hydrochloride (1:1);1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-, hydrochloride (1:1)
- (+/-)-BMY-14802
- (S)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
- 1-(4-Fluoro-phenyl)-1-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)
- ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
- DA-50350
- BRD-A15435692-003-02-3
-
- MDL: MFCD00899512
- Inchi: 1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
- Chiave InChI: ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
- Sorrisi: FC1=CN=C(N=C1)N1CCN(CCCC(C2C=CC(=CC=2)F)O)CC1
Proprietà calcolate
- Massa esatta: 348.176
- Massa monoisotopica: 348.176
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 379
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.5Ų
- Conta Tautomer: niente
- XLogP3: 2.2
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.256
- Punto di ebollizione: 520.8°Cat760mmHg
- Punto di infiammabilità: 268.8°C
- Indice di rifrazione: 1.569
- LogP: 2.39350
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:room temp
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0098EO-25mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 25mg |
$537.00 | 2023-12-26 | |
1PlusChem | 1P0098EO-50mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 50mg |
$846.00 | 2023-12-26 | |
1PlusChem | 1P0098EO-100mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 100mg |
$1346.00 | 2023-12-26 | |
1PlusChem | 1P0098EO-5mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 5mg |
$178.00 | 2023-12-26 | |
1PlusChem | 1P0098EO-10mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 10mg |
$278.00 | 2023-12-26 |
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Letteratura correlata
-
Hebaalla Agha,Christopher R. McCurdy RSC Med. Chem. 2021 12 154
-
Zeeshan Hafeez,Simon Benoit,Céline Cakir-Kiefer,Annie Dary,Laurent Miclo Food Funct. 2021 12 1415
105565-56-8 (1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-) Prodotti correlati
- 1806691-09-7(Ethyl 2-(3-bromo-2-oxopropyl)-5-(hydroxymethyl)benzoate)
- 1669402-65-6((1S)-1-phenyl-2-(phenylamino)ethan-1-ol)
- 1315365-28-6(3-(Azetidin-3-yl)-1-benzylpyrrolidine)
- 1936266-29-3(6-bromo-2-chloro-4-fluoro-1,3-benzoxazole)
- 886922-06-1(4-cyano-N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2680853-62-5(tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate)
- 2669-94-5(6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one)
- 2229589-20-0(2-(2-tert-butylphenyl)acetaldehyde)
- 892481-56-0(2-3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)
- 1803599-09-8(4-amino-3-methoxybutanamide hydrochloride)
Fornitori consigliati
atkchemica
(CAS:105565-56-8)1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta